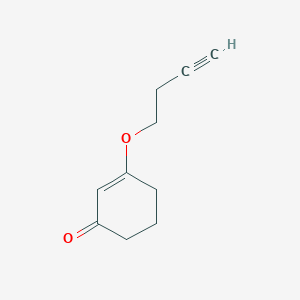
3-(But-3-yn-1-yloxy)cyclohex-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-yn-1-yloxy)cyclohex-2-enone, also known as YneA, is a small molecule inhibitor that has gained significant attention in the field of chemical biology. YneA is a potent inhibitor of bacterial cell growth and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-(But-3-yn-1-yloxy)cyclohex-2-enone involves the inhibition of bacterial cell growth by targeting the bacterial cell wall. 3-(But-3-yn-1-yloxy)cyclohex-2-enone binds to and inhibits the activity of the bacterial enzyme MurA, which is essential for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. The inhibition of MurA leads to the disruption of the bacterial cell wall, resulting in bacterial cell death.
Biochemical and Physiological Effects:
3-(But-3-yn-1-yloxy)cyclohex-2-enone has been shown to have minimal toxicity to mammalian cells, making it a potential candidate for the development of new antibiotics. Moreover, 3-(But-3-yn-1-yloxy)cyclohex-2-enone has been found to be effective against antibiotic-resistant bacterial strains, making it a promising candidate for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(But-3-yn-1-yloxy)cyclohex-2-enone in lab experiments include its ease of synthesis, its potent inhibitory activity against bacterial cell growth, and its minimal toxicity to mammalian cells. However, the limitations of using 3-(But-3-yn-1-yloxy)cyclohex-2-enone in lab experiments include its relatively low solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
For the research and development of 3-(But-3-yn-1-yloxy)cyclohex-2-enone include the optimization of its chemical structure, the identification of new bacterial targets, and the development of new delivery methods.
Métodos De Síntesis
The synthesis of 3-(But-3-yn-1-yloxy)cyclohex-2-enone involves a series of chemical reactions, including the coupling of but-3-yn-1-ol with cyclohex-2-enone, followed by the dehydration of the resulting alcohol to form the final product. The synthesis of 3-(But-3-yn-1-yloxy)cyclohex-2-enone is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
3-(But-3-yn-1-yloxy)cyclohex-2-enone has shown promising results in various scientific research applications, including the study of bacterial cell growth and the development of new antibiotics. 3-(But-3-yn-1-yloxy)cyclohex-2-enone has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. Moreover, 3-(But-3-yn-1-yloxy)cyclohex-2-enone has been found to be effective against antibiotic-resistant bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
118824-34-3 |
|---|---|
Nombre del producto |
3-(But-3-yn-1-yloxy)cyclohex-2-enone |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
3-but-3-ynoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h1,8H,3-7H2 |
Clave InChI |
XHANRPLXJVTJPZ-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=CC(=O)CCC1 |
SMILES canónico |
C#CCCOC1=CC(=O)CCC1 |
Sinónimos |
2-Cyclohexen-1-one,3-(3-butynyloxy)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



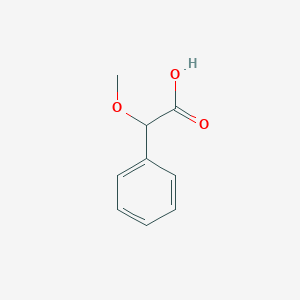
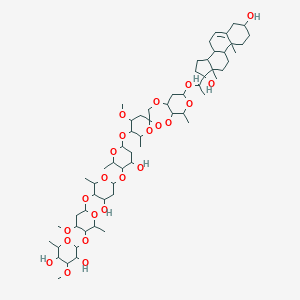
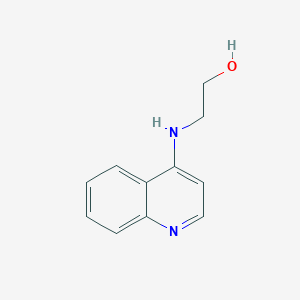
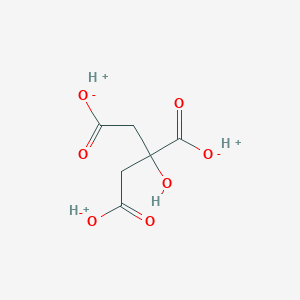
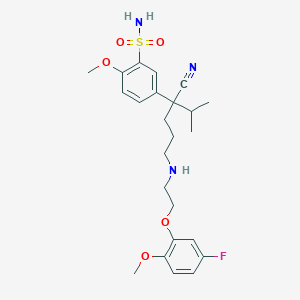
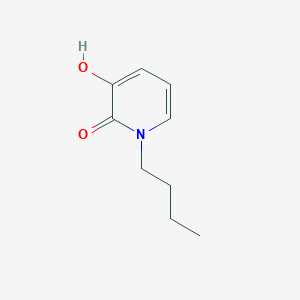
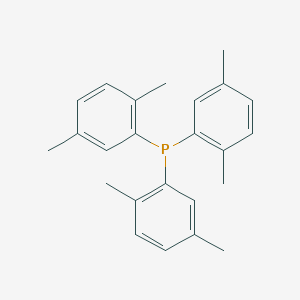
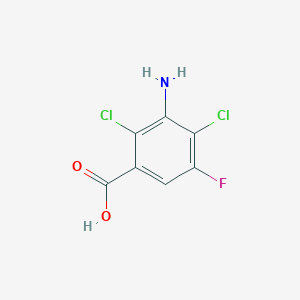
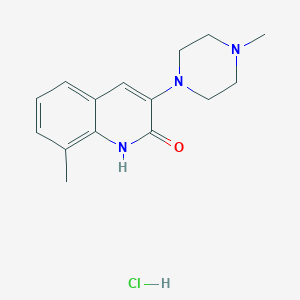
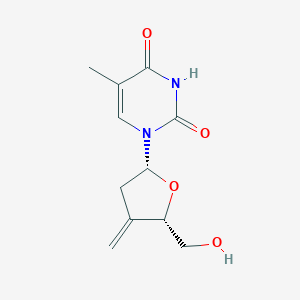
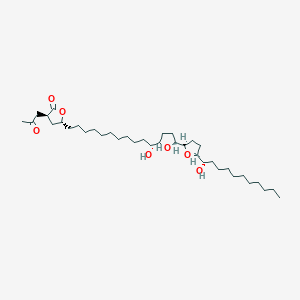
![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)
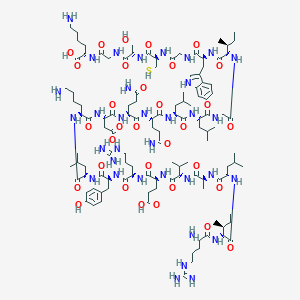
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)